molecular formula C10H14O2Si B089630 p-((Trimethylsilyl)oxy)benzaldehyde CAS No. 1012-12-0

p-((Trimethylsilyl)oxy)benzaldehyde

Cat. No. B089630
CAS RN: 1012-12-0
M. Wt: 194.3 g/mol
InChI Key: FLVQNLXVIRUAPB-UHFFFAOYSA-N
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Description

“p-((Trimethylsilyl)oxy)benzaldehyde”, also known as “4-((Trimethylsilyl)oxy)benzaldehyde”, is a chemical compound with the molecular formula C10H14O2Si . It has an average mass of 194.303 Da and a monoisotopic mass of 194.076309 Da .


Synthesis Analysis

The synthesis of “p-((Trimethylsilyl)oxy)benzaldehyde” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This process substitutes a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .


Molecular Structure Analysis

The molecular structure of “p-((Trimethylsilyl)oxy)benzaldehyde” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

“p-((Trimethylsilyl)oxy)benzaldehyde” gives characteristic qualitative reactions of carbonyl compounds and freely gives addition and condensation reactions with sodium bisulfite, 2,4-dinitrophenylhydrazine, semicarbazide, hydroxylamine, ammonia, and aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “p-((Trimethylsilyl)oxy)benzaldehyde” include a density of 1.0±0.1 g/cm3, a boiling point of 230.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 77.6±18.2 °C .

Scientific Research Applications

  • Gas Chromatography

    • Summary of Application : p-((Trimethylsilyl)oxy)benzaldehyde, also known as 4-Hydroxybenzaldehyde, TMS derivative, is used in gas chromatography .
    • Methods of Application : The compound is used as a derivative in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
    • Results or Outcomes : The use of this compound in gas chromatography helps in the separation and analysis of various compounds .
  • Synthesis of Silicon-Containing Aromatic Acids

    • Summary of Application : p-((Trimethylsilyl)oxy)benzaldehyde has been used in the synthesis of silicon-containing aromatic acids .
    • Methods of Application : The compound reacts with organomagnesium reagents to produce these acids .
    • Results or Outcomes : The resulting silicon-containing aromatic acids, including an alcohol containing two silicon atoms, were found to have stable Si-C ar bonds to the action of 20–50% solutions of acids .

properties

IUPAC Name

4-trimethylsilyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVQNLXVIRUAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143771
Record name p-((Trimethylsilyl)oxy)benzaldehyde
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Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-((Trimethylsilyl)oxy)benzaldehyde

CAS RN

1012-12-0
Record name 4-[(Trimethylsilyl)oxy]benzaldehyde
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Record name p-((Trimethylsilyl)oxy)benzaldehyde
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Record name p-((Trimethylsilyl)oxy)benzaldehyde
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Record name p-[(trimethylsilyl)oxy]benzaldehyde
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Synthesis routes and methods I

Procedure details

Triethylamine (42 ml) is added dropwise to a stirred solution of 4-hydroxybenzaldehyde (33.5 g) and chlorotrimethylsilane (42 ml) in ether (300 ml). After 15 min, the mixture is filtered through diatomaceous earth and the filtrate is concentrated and distilled in vacuo, providing 4-(trimethylsiloxy)benzaldehyde as a colorless oil (43 g). This material is reacted with methoxymethyl triphenylphosphonium chloride and potassium tert-butoxide in THF, using the procedure described in Example 1 (A) above, to provide 1-(2-methoxyethenyl)-4-(trimethylsiloxy)benzene (35%) as a colorless oil after distillation in vacuo, as a mixture of (E) and (Z) isomers. This material (3.0 g) is dissolved in methanol (30 ml) containing methanesulfonic acid (0.4 ml), and the solution is refluxed for 3 hr. Sodium bicarbonate (8 ml of 1.0N solution) is added, and the mixture is concentrated in vacuo. The residue is taken up in ethyl acetate, dried, and concentrated to provide 4-[(2,2-dimethoxy)ethyl]phenol as a pale red oil (2.4 g).
Quantity
42 mL
Type
reactant
Reaction Step One
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33.5 g
Type
reactant
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42 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 122 g 4-hydroxybenzaldehyde (1.0 mol, available from Aldrich) and 111 g triethylamine (1.1 mol, available from Aldrich) in 1.0 L dichloromethane was added dropwise 108 g chlorotrimethylsilane (1.1 mol). This mixture was allowed to stand at room temperature for three days before 500 mL hexane was added. The mixture was filtered to remove triethylamine hydrochloride, and most of the solvent was removed at reduced pressure. A 200 mL portion of hexane was then added, the mixture filtered again, and solvent removed at reduced pressure to leave the desired product.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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